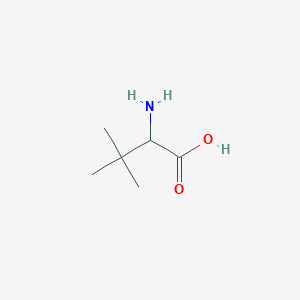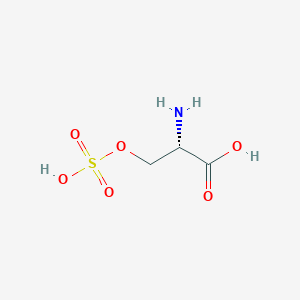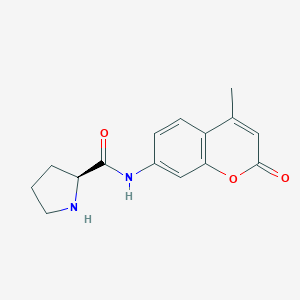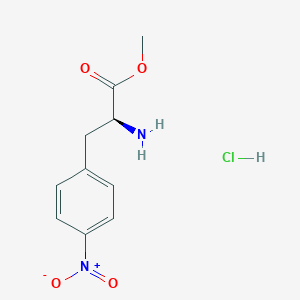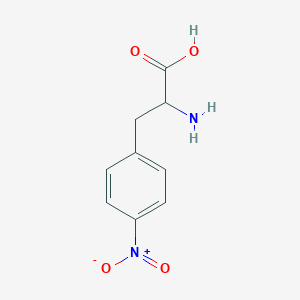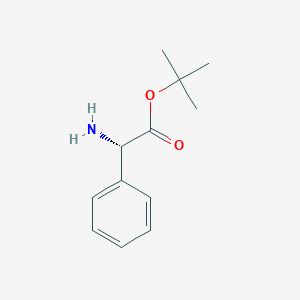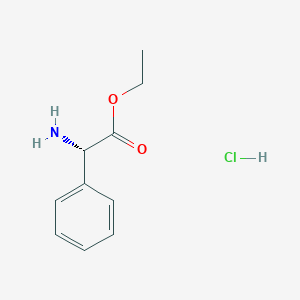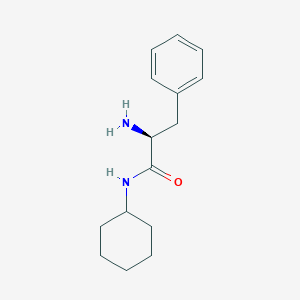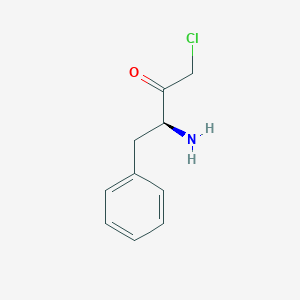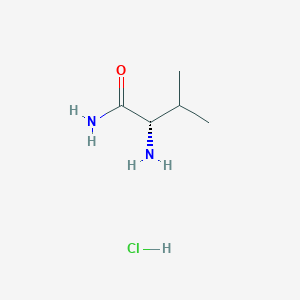
L-Valinamide hydrochloride
Descripción general
Descripción
L-Valinamide hydrochloride is a derivative of the amino acid valine. It is a solid compound at room temperature and pressure, and it is closely related to biological macromolecular peptides and proteins. This compound is often used in the synthesis of peptides and has applications in the pharmaceutical industry .
Aplicaciones Científicas De Investigación
L-Valinamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It is used in studies involving protein synthesis and enzyme activity.
Medicine: It is used in the development of therapeutic drugs and synthetic polypeptide drugs.
Industry: It is used in the production of compound amino acid infusions and other pharmaceutical formulations
Mecanismo De Acción
Target of Action
L-Valinamide hydrochloride is a derivative of the amino acid valine . . It’s often used as a reagent in the synthesis of other compounds .
Result of Action
It’s often used as a reagent in the synthesis of other compounds , but its direct effects on cells and molecules are currently unknown.
Análisis Bioquímico
Biochemical Properties
L-Valinamide hydrochloride is an amino acid derivative that is closely related to large biomolecules such as peptides and proteins
Cellular Effects
It is known that amino acid derivatives can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an amino acid derivative, it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Valinamide hydrochloride can be synthesized through the reaction of L-valine with ammonia, followed by the addition of hydrochloric acid. The reaction typically involves the following steps:
- L-Valine is reacted with ammonia to form L-valinamide.
- The resulting L-valinamide is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: L-Valinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions where the amide group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides
Comparación Con Compuestos Similares
- L-Alaninamide hydrochloride
- L-Leucinamide hydrochloride
- L-Lysine hydrate
Comparison: L-Valinamide hydrochloride is unique due to its specific structure and properties. Compared to L-Alaninamide hydrochloride and L-Leucinamide hydrochloride, it has a branched-chain structure, which influences its reactivity and interactions with other molecules. Its specific rotation and solubility also differ from those of similar compounds, making it suitable for specific applications in peptide synthesis and pharmaceutical research .
Propiedades
IUPAC Name |
(2S)-2-amino-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCNYSGKNAWXFL-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546791 | |
| Record name | L-Valinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3014-80-0 | |
| Record name | L-Valinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does L-Valinamide hydrochloride play in the synthesis of chiral organocatalysts?
A1: this compound serves as a readily available chiral building block for creating diverse chiral diamines. These diamines are then further reacted to form urea and thiourea derivatives that can function as effective organocatalysts. In the study, this compound was specifically used to synthesize compound 4i, a regioisomer of another catalyst (4a) derived from N-Boc protected L-Valine. This highlights the versatility of this compound in generating diverse catalyst structures. []
Q2: How does the structure of the organocatalyst derived from this compound influence its catalytic activity?
A2: While the paper doesn't directly investigate the catalytic activity of 4i, it does explore the impact of different substituents on the catalyst structure. The research demonstrates that modifications to the substituents at the nitrogen atoms and variations in the urea/thiourea component significantly affect the enantioselectivity and yield of the nitro-Michael addition reactions. [] This suggests that the specific structure of 4i, derived from this compound, could offer unique reactivity and selectivity profiles compared to other catalysts in the study.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


